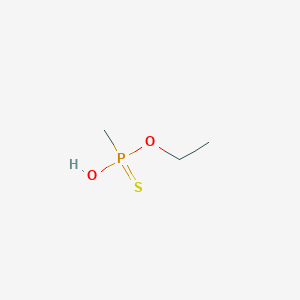

(Pentane-2,4-dionato-O,O')silver

説明

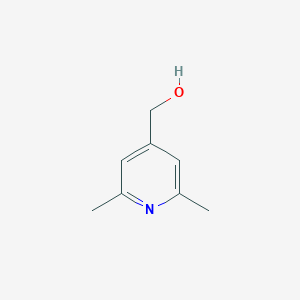

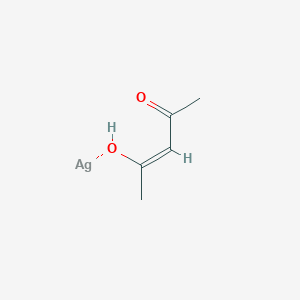

(Pentane-2,4-dionato-O,O’)silver, also known as Silver 2,4-pentanedionate, is a chemical compound with the molecular formula C5H8AgO2 . It is primarily used in laboratory settings and is not recommended for use in food, drugs, pesticides, or biocidal products . It is manufactured by companies like City Chemical and is available for purchase in high purity.

Synthesis Analysis

While specific synthesis methods for (Pentane-2,4-dionato-O,O’)silver were not found, a related compound, pentane-2,4-dionato (1,4,7,10-tetra-azacyclododecane)cobalt (III) diperchlorate, has been synthesized and characterized . The synthesis involved the reaction of the cobalt compound with N-bromosuccinimide to yield a brominated complex .Physical And Chemical Properties Analysis

(Pentane-2,4-dionato-O,O’)silver is a solid substance . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Nanoparticle Synthesis

Silver acetylacetonate serves as a precursor for the synthesis of silver nanoparticles (AgNPs), which are crucial in nanotechnology. AgNPs are known for their unique properties, such as high electrical conductivity, thermal conductivity, and antibacterial activity. These nanoparticles are utilized in creating conductive inks, biosensors, and antimicrobial coatings .

Catalysis

In the field of catalysis, Silver acetylacetonate is employed to prepare silver-based catalysts. These catalysts are instrumental in facilitating chemical transformations, including hydrogenation, oxidation, and polymerization processes. The compound’s ability to act as a catalyst is attributed to its coordination complexes, which can enhance reaction rates and selectivity .

Organic Syntheses

Silver acetylacetonate plays a significant role as a reagent in organic syntheses. It is used in various catalytic reactions, such as oligomerization, isomerization of alkynes, and coupling of organic halides. Its use in these reactions is due to its metal enolate complex formation, which is essential for the selectivity and efficiency of these processes .

Electronics and Optoelectronics

The compound is utilized in the electronics and optoelectronics industries for the development of components that require silver’s excellent conductive properties. Silver acetylacetonate-derived materials are used in the production of electronic circuits, LED lights, and photovoltaic cells .

Surface Enhanced Raman Spectroscopy (SERS)

Silver acetylacetonate is used to produce silver nanoparticles that enhance Raman spectroscopy signals. This application is particularly important in analytical chemistry, where SERS is used to detect and identify molecular species at very low concentrations .

Polymer Science

In polymer science, Silver acetylacetonate is used to create polymer-incorporated silver nanoparticles. These nanoparticles impart antimicrobial properties to polymers, making them suitable for medical devices and packaging materials that require sterility .

Material Science

The compound is a key ingredient in the preparation of materials with specific optical properties. It is used in the creation of coatings and films that reflect or absorb light in particular ways, which is valuable in the development of energy-efficient lighting and displays .

Medicinal Chemistry

While not as common, there is potential for Silver acetylacetonate to be used in medicinal chemistry. Its derivatives could be explored for their antimicrobial properties, possibly leading to new treatments or coatings for medical instruments that prevent bacterial growth .

Safety and Hazards

(Pentane-2,4-dionato-O,O’)silver is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

作用機序

Target of Action

Silver acetylacetonate, also known as Silver 2,4-pentanedionate or (Pentane-2,4-dionato-O,O’)silver, is a coordination complex derived from the acetylacetonate anion and silver ions . The primary targets of this compound are various biochemical processes where it acts as a precursor for nanoparticle research, polymer science, and catalysis .

Mode of Action

The compound interacts with its targets through the formation of a six-membered chelate ring, which involves both oxygen atoms binding to the silver ion . This interaction results in the formation of silver nanoparticles when the compound is annealed .

Biochemical Pathways

Silver acetylacetonate affects several biochemical pathways. It is used as a building block in modern organic synthesis . The compound’s role in these pathways often involves acting as a catalyst in various reactions .

Pharmacokinetics

It is known that the compound has moderate solubility in polymer and organic solvents , which may influence its bioavailability.

Result of Action

The primary result of Silver acetylacetonate’s action is the production of silver nanoparticles when the compound is annealed . These nanoparticles have numerous applications in fields such as electronics, optoelectronics, and surface-enhanced Raman spectroscopy .

Action Environment

The action of Silver acetylacetonate can be influenced by various environmental factors. For instance, the presence of excess acetylacetone can enhance the electron-transfer reaction between the metal ion and H acac, allowing more of the compound to act as ligands . Additionally, the generation of dust should be avoided as it may impact the compound’s efficacy and stability .

特性

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/b4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUOXKLUFCTIIY-LNKPDPKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver acetylacetonate | |

CAS RN |

15525-64-1 | |

| Record name | (pentane-2,4-dionato-O,O')silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)